molecular formula C14H17BrN2 B14302730 1,8-Naphthalenediamine, 4-bromo-N,N,N',N'-tetramethyl- CAS No. 120533-37-1

1,8-Naphthalenediamine, 4-bromo-N,N,N',N'-tetramethyl-

Cat. No.: B14302730
CAS No.: 120533-37-1
M. Wt: 293.20 g/mol
InChI Key: GYLDAZCRYBOLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Naphthalenediamine, 4-bromo-N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C14H18N2Br It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and tetramethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthalenediamine, 4-bromo-N,N,N’,N’-tetramethyl- typically involves the bromination of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination reaction.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthalenediamine, 4-bromo-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, yielding 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,8-Naphthalenediamine, 4-bromo-N,N,N’,N’-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,8-Naphthalenediamine, 4-bromo-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets. The bromine and tetramethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    1,8-Bis(dimethylamino)naphthalene:

Uniqueness

1,8-Naphthalenediamine, 4-bromo-N,N,N’,N’-tetramethyl- is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

120533-37-1

Molecular Formula

C14H17BrN2

Molecular Weight

293.20 g/mol

IUPAC Name

4-bromo-1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine

InChI

InChI=1S/C14H17BrN2/c1-16(2)12-7-5-6-10-11(15)8-9-13(14(10)12)17(3)4/h5-9H,1-4H3

InChI Key

GYLDAZCRYBOLCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C(=C(C=C1)Br)C=CC=C2N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.